{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid is an organic compound that features a unique combination of functional groups, including a chloro-substituted aromatic ring, a methanesulfonyl group, and a sulfanyl acetic acid moiety. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes:
Nucleophilic Aromatic Substitution:
Sulfonylation: The methanesulfonyl group is introduced via sulfonylation reactions, often using methanesulfonyl chloride as a reagent.
Thioether Formation: The sulfanyl group is introduced through a thioether formation reaction, typically involving thiol reagents.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the sulfonyl group, leading to dechlorination or desulfonylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dechlorinated and Desulfonylated Derivatives: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features allow it to interact with various enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a potential candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}propionic acid
- {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}butyric acid
- {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}benzoic acid
Uniqueness
{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
113419-84-4 |
---|---|
Molecular Formula |
C9H9ClO4S2 |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
2-(3-chloro-4-methylsulfonylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C9H9ClO4S2/c1-16(13,14)8-3-2-6(4-7(8)10)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
OGTBUXNSOLQKPC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)SCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.